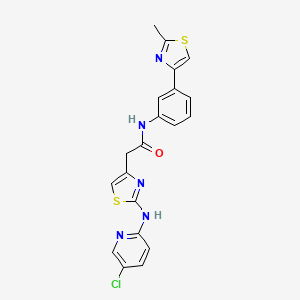
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Derivative Formation
The compound is a key intermediate in the synthesis of various heterocyclic derivatives, illustrating its importance in chemical research for developing new molecules. For instance, it has been used in the synthesis of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives, demonstrating its versatility in creating compounds with potential pharmacological activities. These processes often involve reactions with hydrazonoyl chlorides, benzylidenemalononitrile derivatives, and phenylisothiocyanate, leading to a range of structurally diverse molecules (Raslan, Sayed, & Khalil, 2016).
Antioxidant Properties
Derivatives of this compound have been investigated for their antioxidant properties, with molecular docking studies estimating their efficacy against specific enzymes. This suggests potential for applications in conditions where oxidative stress plays a role. The derivatives were subjected to in vitro antioxidant activity studies, providing a basis for further research into their therapeutic potential (Hossan, 2020).
Anticancer Activity
Certain thiazole derivatives, synthesized using this compound as a precursor, have been evaluated for their anticancer activities. These studies include investigations into their effects on human lung adenocarcinoma cells, indicating potential utility in cancer treatment. The structural elucidation and biological evaluation of these derivatives highlight the compound's significance in medicinal chemistry research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Pharmacological Applications
Research into the pharmacological applications of derivatives includes studies on their potential as antimicrobial and antitumor agents. This underscores the compound's role in the development of new therapeutic agents, with some derivatives showing selective activity against certain bacterial strains and cancer cell lines. Such studies are crucial for identifying new drugs and understanding their mechanisms of action (Lin et al., 1995).
特性
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVREYJLYLHRIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)
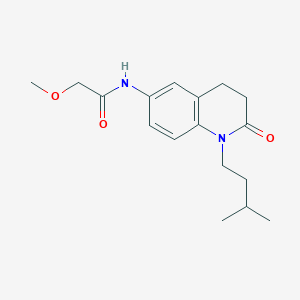
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)

![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)
![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)
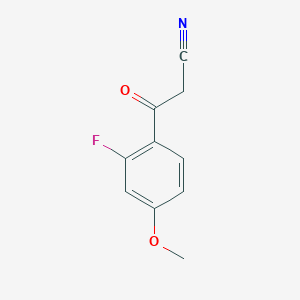
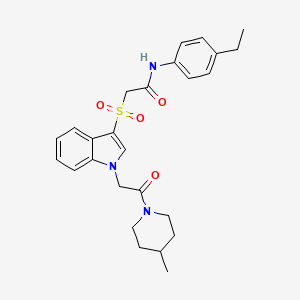

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2360715.png)
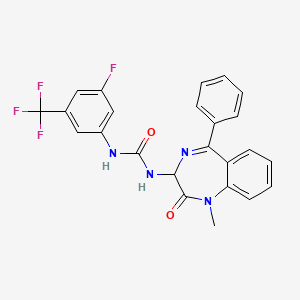
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)
